2,4-Heptadienoic acid ethyl ester

Description

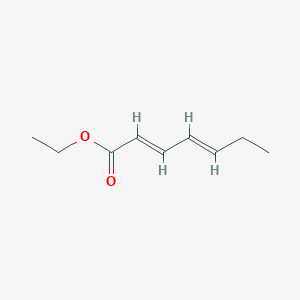

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2E,4E)-hepta-2,4-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h5-8H,3-4H2,1-2H3/b6-5+,8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQILWIDABNBQOJ-BSWSSELBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC=CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C=C/C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Heptadienoic Acid Ethyl Ester and Its Derivatives

Established Synthetic Pathways to 2,4-Heptadienoic Acid Ethyl Ester

The synthesis of this compound can be achieved through various established pathways. One common method involves the pyrolysis of 3,4-diacetoxyheptane. In a typical procedure, 4-heptanol (B146996) is produced by reacting n-propylmagnesium bromide with ethyl formate, followed by dehydration over alumina (B75360) to yield trans-3-heptene. uni.edu This is then converted to 3,4-heptanediol, which upon acetylation and subsequent pyrolysis, yields a mixture of isomers from which 2,4-heptadiene (B15475853) can be isolated and subsequently converted to the desired ester. uni.edu

Another approach involves the Wittig reaction, a widely used method for forming alkenes. While specific examples for this compound are not detailed in the provided results, the Wittig reaction of hexyltriphenylphosphonium bromide with ethyl (E)-4-oxo-2-butenoate is a known route to similar structures like ethyl (E,Z)-2,4-decadienoate, suggesting its applicability. orgsyn.org

Stereoselective Synthesis of (E,E)-, (E,Z)-, (Z,E)-, and (Z,Z)-2,4-Heptadienoic Acid Ethyl Ester Isomers

The control of stereochemistry is crucial in the synthesis of dienyl esters, as different isomers can exhibit distinct biological activities and physical properties. The (2E,4E) isomer of this compound is a well-characterized compound. chemspider.com

Stereoselective synthesis can be achieved through various strategies. For instance, the preparation of ethyl (E,Z)-2,4-decadienoate involves the reaction of 1-octyn-3-ol (B1346985) with triethyl orthoacetate, followed by rearrangement of the resulting allenic ester on alumina, demonstrating a method to control the geometry of the double bonds. orgsyn.org Another stereoselective method involves the addition of lithium di-(Z)-1-heptenylcuprate to ethyl propiolate. orgsyn.org

While specific methods for all four isomers of this compound are not explicitly detailed, the principles of stereoselective synthesis, such as using specific catalysts or chiral auxiliaries, are broadly applicable. For example, processes have been developed for the stereoselective synthesis of the E isomer of aryl alkyl oximes by treating a mixture of E and Z isomers with a protic or Lewis acid. google.com

Preparation of Structurally Related Heptadienoic Acid Esters

The synthesis of structurally related heptadienoic acid esters, such as those with methyl substitutions, has also been explored.

(E,E)-4,6-Dimethyl-2,4-heptadienoic acid ethyl ester is a known compound with the molecular formula C11H18O2. scbt.com

6-Methyl-2,4-heptadienoic acid ethyl ester has the chemical formula C10H16O2. nist.gov

(E,E)-2,4-Dimethyl-2,4-heptadienoic acid ethyl ester is another derivative with the molecular formula C11H18O2. guidechem.com

The synthesis of these compounds often follows similar principles to the parent ester, with modifications to the starting materials. For example, a green synthesis process for 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid ethyl ester utilizes a heterogeneous catalyst and a multi-flash distillation process, which could be adapted for related open-chain esters. google.com

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| (E,E)-4,6-Dimethyl-2,4-heptadienoic Acid Ethyl Ester | 67513-37-5 | C11H18O2 | 182.26 |

| 6-Methyl-2,4-heptadienoic acid, ethyl ester | 10236-06-3 | C10H16O2 | 168.2328 |

| (E,E)-2,4-Dimethyl-2,4-heptadienoic acid, ethyl ester | 62332-69-8 | C11H18O2 | 182.26 |

Catalyst Systems in Dienyl Ester Synthesis

Catalysts play a pivotal role in the synthesis of dienyl esters, often influencing reaction rates, yields, and stereoselectivity.

Phosphine-catalyzed reactions are particularly effective for the synthesis of diene carboxylates. A phosphine-catalyzed remote 1,7-addition of vinyl allenoates has been developed, affording 1,3-diene derivatives in high yields and with good selectivity. acs.org Chiral phosphine (B1218219) catalysts can also be employed for enantioselective 1,7-additions. acs.org The selection of the phosphine catalyst is critical, as it can influence the reaction pathway and prevent the formation of undesired side products. nih.gov

Palladium-catalyzed reactions also offer an efficient route to 1,3-dienylphosphonates through the substitution of propargylic esters with diethyl phosphite. tandfonline.com

Other catalyst systems include the use of protic or Lewis acids to achieve stereoselective isomerization. google.com In some syntheses, heterogeneous catalysts like sulfonic acid resins are employed to facilitate reactions and simplify catalyst recovery. google.com

Derivatization from Related Precursors

The synthesis of this compound and its derivatives can also be achieved through the derivatization of related precursors. For example, (E,E)-4,6-dimethyl-2,4-heptadienoic acid can serve as a precursor to its corresponding ethyl ester. nih.gov

The synthesis of esters from carboxylic acids is a fundamental transformation in organic chemistry. A general method for producing esters of 2,4-dichlorophenoxyacetic acid involves reacting the corresponding acid with an alcohol in the presence of a catalyst. google.comgoogle.com This principle can be applied to the esterification of various heptadienoic acids.

Furthermore, the synthesis of complex molecules can start from simpler, related esters. For instance, 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid dimethyl ester can be selectively hydrolyzed and subsequently reacted to form more complex derivatives. google.com

Chemical Reactivity and Mechanistic Transformations of 2,4 Heptadienoic Acid Ethyl Ester

Reactivity of the Conjugated Diene System

The conjugated system of two double bonds in 2,4-heptadienoic acid ethyl ester is the primary site for many of its characteristic reactions. This system of overlapping p-orbitals influences the molecule's electronic properties and its interactions with various reagents.

Hydrogenation Processes

Hydrogenation of the conjugated diene in this compound can proceed in a stepwise manner, yielding different products depending on the catalyst and reaction conditions. The process involves the addition of hydrogen atoms across the double bonds.

Selective hydrogenation is a key challenge. For instance, achieving the reduction of just one double bond or controlling the stereochemistry of the resulting product requires careful selection of catalysts. Research on related conjugated systems, such as ethyl sorbate, has shown that catalysts like nickel-based systems can be employed for such transformations. The typical products of partial hydrogenation would be the various isomers of ethyl heptenoate, while complete hydrogenation would yield ethyl heptanoate.

Oxidation Reactions

The electron-rich diene system is susceptible to attack by oxidizing agents. The outcome of the oxidation depends on the strength and type of the oxidizing agent used.

Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can lead to epoxidation, where an oxygen atom is added across one of the double bonds to form an epoxide. The presence of two double bonds allows for the possibility of mono-epoxidation or di-epoxidation. Stronger oxidizing agents, like ozone (O₃) followed by a reductive or oxidative workup, or potassium permanganate (B83412) (KMnO₄), can lead to the cleavage of the carbon-carbon double bonds. This oxidative cleavage would break the carbon chain, resulting in smaller carboxylic acids and aldehydes. For example, ozonolysis of this compound would be expected to produce a mixture of smaller carbonyl-containing compounds.

Polymerization Pathways

The double bonds in this compound enable it to act as a monomer in polymerization reactions. The conjugated nature of the diene can lead to polymerization through 1,2-addition or 1,4-addition mechanisms, resulting in polymers with different structures and properties.

Polymerization can be initiated by various methods, including free-radical, cationic, or anionic initiators. The specific pathway taken will influence the resulting polymer's microstructure, such as the cis/trans configuration of the remaining double bonds in the polymer backbone in the case of 1,4-polymerization.

Ester Group Reactivity and Hydrolysis Kinetics

The ethyl ester group is another reactive site in the molecule. It is susceptible to nucleophilic acyl substitution reactions. The most common of these is hydrolysis, the cleavage of the ester bond by reaction with water, which can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is typically an irreversible process that yields the carboxylate salt (heptadienoate) and ethanol (B145695). The reaction proceeds through a tetrahedral intermediate. Acid-catalyzed hydrolysis is an equilibrium process that results in the formation of 2,4-heptadienoic acid and ethanol. The kinetics of hydrolysis are influenced by factors such as pH, temperature, and the presence of catalysts.

Cycloaddition Reactions (e.g., Diels-Alder reactions)

The conjugated diene system of this compound makes it a suitable candidate for participating as the diene component in Diels-Alder reactions. This [4+2] cycloaddition reaction involves the formation of a six-membered ring through a concerted mechanism with a dienophile (an alkene or alkyne).

The stereochemistry of the starting diene influences the stereochemistry of the resulting cyclohexene (B86901) product. For the Diels-Alder reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation. The ethyl ester group, being an electron-withdrawing group, can influence the reactivity of the diene and the regioselectivity of the cycloaddition when reacting with unsymmetrical dienophiles. For example, a reaction with a simple dienophile like maleic anhydride (B1165640) would be expected to form a substituted cyclohexene derivative.

Intramolecular Rearrangements and Isomerization Processes (e.g., E/Z isomerization)

The double bonds in the this compound can exist in different geometric configurations, specifically as E (trans) or Z (cis) isomers. The molecule can undergo isomerization between these forms, a process that can be initiated by heat, light (photoisomerization), or chemical catalysts.

The interconversion between E and Z isomers typically involves the temporary breaking of the pi bond, allowing for rotation around the sigma bond, followed by the reformation of the pi bond in the new configuration. The relative stability of the isomers often dictates the equilibrium position, with the trans (E) isomer generally being more stable due to reduced steric hindrance.

Stereochemical Analysis and Isomerism of 2,4 Heptadienoic Acid Ethyl Ester

Geometric Isomerism and Conformations (e.g., (2E,4E), (2E,4Z) forms)

2,4-Heptadienoic acid ethyl ester can exist as four possible geometric isomers due to the E/Z (entgegen/zusammen) configuration at the C2-C3 and C4-C5 double bonds. The four isomers are:

(2E,4E)-hepta-2,4-dienoic acid ethyl ester

(2E,4Z)-hepta-2,4-dienoic acid ethyl ester

(2Z,4E)-hepta-2,4-dienoic acid ethyl ester

(2Z,4Z)-hepta-2,4-dienoic acid ethyl ester

The 'E' designation indicates that the higher priority substituents on the carbons of the double bond are on opposite sides, while 'Z' indicates they are on the same side. For the C2-C3 double bond, the priorities are C1(O)OEt > H and C4H=CH-CH2-CH3 > H. For the C4-C5 double bond, the priorities are C3H=CH-C(O)OEt > H and CH2-CH3 > H.

The most thermodynamically stable and commonly encountered isomer is the (2E,4E) form. This is due to reduced steric hindrance as the bulky groups are positioned further apart. The conformations of these isomers are not planar, and rotation around the central C3-C4 single bond leads to different spatial arrangements, such as the s-trans and s-cis conformers. The s-trans conformation, where the double bonds are on opposite sides of the single bond, is generally more stable than the s-cis conformation due to less steric clash.

UV irradiation can induce isomerization between the different geometric forms. beilstein-journals.org

Table 1: Geometric Isomers of this compound

| Isomer Name | Structure |

| (2E,4E)-hepta-2,4-dienoic acid ethyl ester | CC/C=C/C=C/C(=O)OCC |

| (2E,4Z)-hepta-2,4-dienoic acid ethyl ester | CC/C=C\C=C\C(=O)OCC nih.gov |

| (2Z,4E)-hepta-2,4-dienoic acid ethyl ester | CC/C=C/C=C\C(=O)OCC |

| (2Z,4Z)-hepta-2,4-dienoic acid ethyl ester | CC/C=C\C=C\C(=O)OCC |

Influence of Stereochemistry on Chemical and Spectroscopic Behavior

The stereochemistry of the isomers of this compound has a significant impact on their chemical reactivity and spectroscopic properties.

Chemical Behavior:

Spectroscopic Behavior:

NMR Spectroscopy: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra are highly dependent on the geometry of the double bonds. Protons on or near the double bonds will exhibit different chemical shifts in the (E) and (Z) isomers. The coupling constants (J-values) between vinylic protons are particularly informative: large J-values (typically 12-18 Hz) are characteristic of a trans (E) relationship, while smaller J-values (typically 6-12 Hz) indicate a cis (Z) relationship. For example, in a study of ethyl 2,4-decadienoate isomers, the trans- and cis- configurations were identified by their distinct proton coupling constants. libretexts.org

Infrared (IR) Spectroscopy: The IR spectra of the isomers will show characteristic differences, particularly in the fingerprint region (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations are sensitive to the substitution pattern of the double bond. Generally, trans (E) isomers show a strong absorption band around 960-990 cm⁻¹, while cis (Z) isomers show a broader, weaker absorption around 675-730 cm⁻¹. hpst.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: The wavelength of maximum absorption (λmax) in UV-Vis spectroscopy is affected by the extent of conjugation. The (2E,4E) isomer, being the most planar and having the most effective conjugation, is expected to have a slightly longer λmax compared to the less planar (Z)-isomers.

Chromatographic Resolution and Separation of Isomers

The separation of the geometric isomers of this compound can be achieved using chromatographic techniques. The choice of method depends on the polarity and volatility of the isomers.

Gas Chromatography (GC): Due to its volatility, this compound and its isomers are amenable to separation by GC. The choice of the stationary phase is critical for achieving good resolution. Capillary columns with polar stationary phases are often effective in separating geometric isomers. The elution order will depend on the boiling points and interactions of the isomers with the stationary phase. Generally, the more compact (Z)-isomers may have slightly lower boiling points than the more linear (E)-isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for separating the isomers. Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly employed. The separation is based on differences in the hydrophobicity of the isomers. The addition of silver ions (Ag⁺) to the mobile phase, known as silver ion HPLC, can significantly enhance the separation of unsaturated compounds. The silver ions form reversible charge-transfer complexes with the double bonds, and the stability of these complexes differs between the (E) and (Z) isomers, allowing for their effective separation. libretexts.org For example, in the separation of ethyl 2,4-decadienoate isomers, Ag-HPLC on a reversed-phase column was successful. libretexts.org

Table 2: Chromatographic Methods for Isomer Separation

| Chromatographic Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

| Gas Chromatography (GC) | Polar (e.g., VOCOL capillary column) libretexts.org | Inert carrier gas (e.g., He, N₂) | Differences in volatility and interaction with the stationary phase. |

| High-Performance Liquid Chromatography (HPLC) | Nonpolar (e.g., C18) libretexts.org | Acetonitrile/Water | Differences in hydrophobicity. |

| Silver Ion HPLC | Nonpolar (e.g., C18) with Ag⁺ in mobile phase libretexts.org | Methanol/Water with AgNO₃ | Differential formation of charge-transfer complexes with silver ions. |

Computational Prediction of Isomeric Stability

Computational chemistry provides valuable insights into the relative stabilities of the different geometric isomers of this compound. Methods such as ab initio calculations and density functional theory (DFT) can be used to calculate the ground-state energies of the isomers.

For this compound, computational studies would likely confirm that the (2E,4E) isomer is the most stable. This is attributed to the minimization of steric hindrance between the substituents on the double bonds in the trans-trans configuration. The s-trans conformation of the (2E,4E) isomer is expected to be the global minimum on the potential energy surface. The relative energies of the other isomers ((2E,4Z), (2Z,4E), and (2Z,4Z)) would be higher due to increasing steric strain.

Table 3: Predicted Relative Stability of this compound Isomers

| Isomer | Expected Relative Stability | Primary Reason |

| (2E,4E) | Most Stable | Minimal steric hindrance, effective π-electron delocalization in the favored s-trans conformation. youtube.com |

| (2E,4Z) | Less Stable | Increased steric strain due to the Z-configuration at the C4-C5 double bond. |

| (2Z,4E) | Less Stable | Increased steric strain due to the Z-configuration at the C2-C3 double bond. |

| (2Z,4Z) | Least Stable | Significant steric hindrance from two Z-configured double bonds. |

Advanced Analytical Characterization of 2,4 Heptadienoic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. Both ¹H and ¹³C NMR provide critical data for confirming the structure of 2,4-Heptadienoic acid ethyl ester.

¹H NMR Spectroscopy: In a ¹H NMR spectrum, the chemical shifts (δ) and coupling constants (J) of the protons provide a roadmap of the molecule's hydrogen framework. For ethyl (2E,4E)-2,4-heptadienoate, the protons on the ethyl group typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group. The vinylic protons along the diene system exhibit complex splitting patterns and chemical shifts that are characteristic of their relative positions and stereochemistry.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ester O-CH₂- | ~4.1 (quartet) | ~60 |

| Ester -CH₃ | ~1.2 (triplet) | ~14 |

| C2=CH | ~5.8 (doublet) | ~118 |

| C3=CH | ~7.2 (doublet of doublets) | ~144 |

| C4=CH | ~6.2 (doublet of doublets) | ~128 |

| C5=CH | ~6.0 (multiplet) | ~135 |

| C6-CH₂ | ~2.1 (quartet) | ~34 |

| C7-CH₃ | ~1.0 (triplet) | ~13 |

| C=O | - | ~167 |

Note: Predicted values are based on typical ranges for similar functional groups and structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it becomes a highly effective method for identifying and quantifying components in a mixture.

For this compound (C₉H₁₄O₂), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 154.21 g/mol . chemspider.com The fragmentation of esters in MS often involves characteristic losses. libretexts.org Common fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, m/z 45) or the entire ethoxycarbonyl group (-COOCH₂CH₃, m/z 73). Cleavage at the allylic position to the double bond system is also a probable fragmentation pathway. The analysis of these fragment ions helps to piece together the structure of the parent molecule. GC-MS analysis of related esters has been extensively used to identify isomers and quantify their presence in various samples. nih.govsemanticscholar.org

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₁₄O₂]⁺ | 154 |

| [M - OCH₂CH₃]⁺ | [C₇H₉O]⁺ | 109 |

| [M - COOCH₂CH₃]⁺ | [C₆H₉]⁺ | 81 |

| [COOCH₂CH₃]⁺ | [C₃H₅O₂]⁺ | 73 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will display characteristic absorption bands corresponding to its ester and conjugated diene functionalities.

The most prominent feature in the IR spectrum of an ester is the strong carbonyl (C=O) stretching vibration, which for a conjugated ester like this, is expected to appear in the region of 1715-1730 cm⁻¹. spectroscopyonline.com The conjugation with the C=C double bonds typically lowers the frequency of the C=O stretch compared to a saturated ester. The spectrum will also show strong C-O stretching vibrations associated with the ester linkage, usually appearing as two bands in the 1250-1000 cm⁻¹ region. spectroscopyonline.com The C=C stretching vibrations of the conjugated diene system will be visible in the 1600-1650 cm⁻¹ region. Additionally, C-H stretching and bending vibrations for both sp² (vinylic) and sp³ (aliphatic) carbons will be present.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (conjugated ester) | Stretch | 1715 - 1730 |

| C=C (conjugated diene) | Stretch | 1600 - 1650 |

| C-O (ester) | Stretch | 1250 - 1000 (two bands) |

| =C-H (vinylic) | Stretch | 3000 - 3100 |

| C-H (aliphatic) | Stretch | 2850 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule, particularly for compounds containing conjugated systems. The conjugated diene system in this compound is a chromophore that absorbs UV light.

The presence of the extended π-electron system results in a characteristic absorption maximum (λmax) in the UV region. For conjugated dienes, the λmax is influenced by the specific geometry (cis/trans) and the presence of other functional groups. The Woodward-Fieser rules can be used to predict the λmax for such systems. For a conjugated dienoic ester, the λmax is expected to be in the range of 230-260 nm. The exact position of the λmax can aid in confirming the presence and configuration of the conjugated system.

Interactive Data Table: Predicted UV-Vis Absorption for this compound

| Chromophore | Predicted λmax (nm) | Solvent |

| Conjugated Diene Ester | 230 - 260 | Ethanol (B145695) or Hexane |

Note: The exact λmax can vary depending on the solvent used.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating mixtures, assessing the purity of a compound, and performing quantitative analysis. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for the analysis of volatile and non-volatile compounds, respectively.

Gas Chromatography (GC): GC is particularly well-suited for the analysis of volatile esters like this compound. nist.gov When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample by separating the target compound from any impurities. The retention time of the compound under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate) is a characteristic property that can be used for identification. epa.govresearchgate.net Quantitative analysis is achieved by comparing the peak area of the analyte to that of a known standard.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, especially for samples that may not be suitable for GC due to thermal instability or high boiling points. Reversed-phase HPLC with a C18 column and a UV detector is a common setup. The mobile phase composition can be optimized to achieve good separation of the ester from other components. HPLC is also a powerful tool for quantitative analysis and for the isolation of pure compounds through preparative HPLC. researchgate.net

Environmental Behavior and Degradation Pathways of Conjugated Esters

Hydrolytic Degradation in Aquatic and Terrestrial Environments

Hydrolysis is a primary abiotic degradation pathway for esters in the environment, involving the cleavage of the ester bond to yield an alcohol and a carboxylic acid. The rate of this reaction is significantly influenced by pH.

Detailed Research Findings:

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically slow. The ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, to facilitate the reaction.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a dilute alkali, like sodium hydroxide, the hydrolysis of an ester is an irreversible process that proceeds more rapidly than acid-catalyzed hydrolysis. This reaction results in the formation of an alcohol and the salt of the carboxylic acid. For instance, the alkaline hydrolysis of ethyl acetate (B1210297) is a well-studied second-order reaction. wikipedia.org

The hydrolysis of 2,4-Heptadienoic acid ethyl ester will yield ethanol (B145695) and 2,4-heptadienoic acid (or its salt under alkaline conditions). The rate of hydrolysis is expected to be slow in pure water but accelerated in acidic or alkaline environments.

| Environmental Compartment | pH Condition | Expected Hydrolysis Rate | Primary Products |

| Surface Water | Neutral (pH ≈ 7) | Slow | Ethanol, 2,4-Heptadienoic acid |

| Acidic Soils/Water | Acidic (pH < 7) | Moderately faster than neutral | Ethanol, 2,4-Heptadienoic acid |

| Alkaline Soils/Water | Alkaline (pH > 7) | Significantly faster than neutral | Ethanol, Sorbate (salt of 2,4-Heptadienoic acid) |

This table is based on general principles of ester hydrolysis; specific kinetic data for this compound is not available.

Photolytic and Oxidative Degradation Processes

The conjugated double bond system in this compound makes it susceptible to degradation by sunlight (photolysis) and atmospheric oxidants.

Detailed Research Findings:

Direct photolysis can occur when the molecule absorbs light in the environmentally relevant solar spectrum. The conjugated diene structure is a chromophore that can absorb UV radiation, potentially leading to isomerization or other photochemical reactions. ssbodisha.ac.in

Indirect photolysis, through reactions with photochemically generated species like hydroxyl radicals (•OH), is expected to be a significant degradation pathway in the atmosphere and in sunlit surface waters. The reaction of hydroxyl radicals with organic compounds is a primary mechanism for their removal from the atmosphere. copernicus.orgresearchgate.netrsc.org The presence of double bonds in this compound makes it highly reactive towards •OH radicals. The reaction likely proceeds via the addition of the hydroxyl radical to the double bonds. whiterose.ac.ukmdpi.com

The atmospheric lifetime of this compound due to reaction with •OH radicals can be estimated, although specific rate constants are not available. For similar unsaturated organic compounds, atmospheric half-lives are typically in the range of hours. mdpi.com

| Process | Reactant | Environment | Anticipated Products | Estimated Half-life |

| Direct Photolysis | Sunlight | Surface Water, Soil Surface | Isomers, other photoproducts | Data not available |

| Indirect Photolysis | Hydroxyl Radicals (•OH) | Atmosphere, Surface Water | Hydroxylated and oxidized derivatives | Hours (Atmosphere) |

| Oxidation | Ozone (O₃) | Atmosphere | Ozonolysis products (aldehydes, carboxylic acids) | Data not available |

This table provides estimated degradation pathways based on the chemical structure and data for related compounds.

Microbial Biotransformation and Biodegradation Mechanisms

Microbial activity is a crucial factor in the environmental degradation of organic compounds. The ester linkage and the unsaturated hydrocarbon chain of this compound are both susceptible to microbial attack.

Detailed Research Findings:

The initial step in the microbial degradation of this compound is likely the enzymatic hydrolysis of the ester bond by microbial esterases or lipases, yielding ethanol and 2,4-heptadienoic acid (sorbic acid). nih.gov Ethanol can be readily utilized as a carbon source by a wide variety of microorganisms.

The resulting 2,4-heptadienoic acid is a known food preservative, and its microbial degradation has been studied. Some microorganisms, particularly certain molds (e.g., Penicillium species) and yeasts (e.g., Saccharomyces cerevisiae), are capable of detoxifying sorbates. nih.govwikipedia.org A key degradation pathway is the decarboxylation of sorbic acid to produce the volatile compound trans-1,3-pentadiene, which is responsible for a characteristic kerosene-like off-odor. nih.govmdpi.com The gene responsible for this decarboxylation in Saccharomyces cerevisiae has been identified as PAD1. nih.gov

Other potential microbial degradation pathways for the heptadienoic acid backbone could involve beta-oxidation, similar to the metabolism of fatty acids, leading to the eventual mineralization to carbon dioxide and water. wikipedia.org The presence of conjugated double bonds may require specific enzymatic machinery for saturation before or during the oxidation process. nih.gov

| Microorganism Type | Degradation Step | Enzymes Involved (Putative) | Metabolic Products |

| Bacteria, Yeasts, Fungi | Ester Hydrolysis | Esterases, Lipases | Ethanol, 2,4-Heptadienoic acid (Sorbic acid) |

| Yeasts (Saccharomyces), Molds (Penicillium) | Decarboxylation of Sorbic Acid | Phenylacrylic acid decarboxylase (Pad1p) | trans-1,3-Pentadiene, Carbon Dioxide |

| Various soil and water microbes | Oxidation of Heptadienoic Acid | Oxidoreductases, Hydratases | Intermediates of fatty acid metabolism, CO₂, H₂O |

This table summarizes likely microbial degradation processes based on studies of related compounds.

Environmental Transport and Persistence Considerations

The potential for this compound to move within and persist in the environment is determined by its physical and chemical properties, such as water solubility, vapor pressure, and its affinity for soil organic matter.

Detailed Research Findings:

Based on estimations, this compound has a relatively low water solubility. thegoodscentscompany.com This suggests that it will have a tendency to partition from water to organic phases, such as soil organic carbon and sediment.

The mobility of a chemical in soil is often described by the soil adsorption coefficient normalized to organic carbon (Koc). ecetoc.orgchemsafetypro.com While an experimental Koc value for this compound is not available, its structure suggests moderate adsorption to soil and sediment, limiting its potential for leaching into groundwater.

The persistence of the compound will be a function of the rates of the degradation processes described above. While hydrolysis may be slow under neutral conditions, the rapid photodegradation and microbial degradation suggest that this compound is unlikely to be highly persistent in most environments. However, in environments with low microbial activity or limited light exposure (e.g., deep soil, anaerobic sediments), its persistence could be greater.

The Henry's Law Constant, which describes the partitioning between air and water, can indicate the potential for a chemical to volatilize from water bodies. epa.govepa.gov Estimated values for similar compounds suggest a moderate potential for volatilization.

| Parameter | Estimated Value/Characteristic | Implication for Environmental Transport and Persistence |

| Water Solubility | 247.5 mg/L @ 25 °C (estimated) thegoodscentscompany.com | Low to moderate solubility suggests partitioning to solid phases. |

| Soil Adsorption Coefficient (log Koc) | No data available (expected to be moderate) | Likely to have limited mobility in soil; will adsorb to organic matter. |

| Henry's Law Constant | No data available (expected to be moderate) | May volatilize from surface waters to the atmosphere. |

| Bioconcentration Factor (BCF) | No data available | Low to moderate potential for bioaccumulation in aquatic organisms is expected based on its structure and likely rapid metabolism. |

This table presents estimated environmental fate parameters and their implications. Specific experimental data is not available.

Applications in Organic Synthesis and Industrial Chemistry of 2,4 Heptadienoic Acid Ethyl Ester

Utilization as a Synthetic Intermediate for Complex Molecules

The unique structural feature of 2,4-heptadienoic acid ethyl ester is the presence of a conjugated diene system integrated with an ester functional group. This arrangement provides multiple reactive sites, making it a valuable intermediate in the synthesis of more complex molecular architectures. The conjugated double bonds can participate in a variety of addition and cycloaddition reactions, allowing for the construction of intricate carbon skeletons.

Synthetic chemists can leverage this reactivity in several ways:

Diels-Alder Reactions: The diene system can react with various dienophiles to form six-membered rings, a foundational structure in many natural products and complex organic molecules.

Michael Additions: The electron-withdrawing nature of the ethyl ester group activates the diene system for nucleophilic additions.

Sequential Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further pathways for elaboration after the diene has been reacted. nih.gov

This versatility makes it a useful precursor in multi-step syntheses where precise control over stereochemistry and functional group introduction is required. nih.govnih.gov The synthesis of complex molecules often relies on the strategic use of such bifunctional building blocks to assemble the target structure efficiently. youtube.comnorthwestern.edu

Role in the Synthesis of Specific Pharmacological Precursors (e.g., antibiotic synthesis)

The structural motifs derived from conjugated dienes are present in numerous biologically active compounds, including certain classes of antibiotics. Macrolide antibiotics, for instance, are characterized by a large lactone ring, which is often assembled from smaller, functionalized building blocks. nih.govnih.gov

While direct synthesis of a specific commercial antibiotic using this compound as a starting material is not prominently documented, its structure is analogous to intermediates used in the synthesis of complex polyketide chains. These chains are the backbones of many macrolide antibiotics. In a convergent synthesis approach, a fragment corresponding to a portion of the macrocycle could theoretically be derived from this ester. The conjugated diene could be modified through stereoselective reactions to install the necessary hydroxyl and methyl groups commonly found in these natural products. The ethyl ester would then serve as a handle for coupling with other fragments or for the final macrolactonization step.

Potential in Polymer Science and Materials Development

Conjugated dienes are fundamental monomers in the production of synthetic rubbers and other elastomeric materials. libretexts.orglibretexts.org The polymerization of these monomers can proceed via 1,2- or 1,4-addition, leading to polymers with distinct microstructures and properties. libretexts.org

This compound, as a substituted conjugated diene, has the potential to be used in polymer science.

Homopolymerization: It could be polymerized to form a homopolymer. The presence of the ethyl ester side chain would be expected to influence the polymer's properties, potentially increasing its glass transition temperature and altering its solubility compared to a simple polyalkadiene.

Copolymerization: It could be used as a comonomer with other monomers like ethylene (B1197577), propylene (B89431), or butadiene. nih.govresearchgate.net This would incorporate the ester functionality into the polymer backbone, which could be used for subsequent cross-linking or functionalization of the material. libretexts.org The introduction of such functional groups can improve properties like adhesion, dyeability, and compatibility with other materials. researchgate.net

The use of conjugated dienes in copolymerization is a strategy to create materials like ethylene propylene diene monomer (EPDM) rubbers, which have unsaturation in the side chains available for vulcanization. libretexts.orgresearchgate.net By analogy, incorporating this compound into a polymer chain could yield a material with reactive sites for cross-linking. libretexts.org

Applications in Flavor and Fragrance Chemistry

Esters containing conjugated double bonds are well-known for their potent and often fruity aromas. A closely related and well-studied compound, ethyl (2E,4Z)-deca-2,4-dienoate, is famously known as "pear ester" and is a key character-impact compound in the flavor of Williams pears and other fruits. perfumerflavorist.com

While specific organoleptic descriptions for this compound are not widely documented, it is expected to possess similar fruity and green aroma characteristics due to its structural similarity to pear ester. thegoodscentscompany.comthegoodscentscompany.com These types of compounds are used in the formulation of fruit flavors, particularly for apple, pear, and tropical notes, and can add a juicy, ripe quality to food and beverage products. perfumerflavorist.com In perfumery, such esters contribute to the fruity and fresh aspects of a fragrance. perfumerflavorist.com The related compound, (E,E)-2,4-heptadienal, is noted for its use in citrus flavors. thegoodscentscompany.com

Table of Organoleptic Properties of a Structurally Similar Flavor Compound

| Compound Name | FEMA No. | CAS No. | Odor Description | Flavor Description | Natural Occurrence |

|---|---|---|---|---|---|

| Ethyl (2E,4Z)-deca-2,4-dienoate (Pear Ester) | 3148 | 3025-30-7 | Highly intense green, fruity, apple, with tropical nuances | Juicy, ripe pear, sweet, very fruity | Apple, Bartlett Pear, Concord Grape, Beer, Quince |

Data sourced from Perfumer & Flavorist. perfumerflavorist.com

Computational Chemistry and Theoretical Investigations of 2,4 Heptadienoic Acid Ethyl Ester

Molecular Structure and Conformation Prediction

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the equilibrium geometry. For a flexible molecule like 2,4-heptadienoic acid ethyl ester, which has multiple rotatable single bonds, this involves a conformational analysis to find the global minimum on the potential energy surface.

Methodology: Quantum chemical methods, particularly Density Functional Theory (DFT), are the standard for geometry optimization. A common approach involves:

Initial Structure Generation: Building an initial 3D model of the molecule. For this compound, this includes considering the various stereoisomers (E,E), (E,Z), (Z,E), and (Z,Z) of the double bonds.

Conformational Search: Systematically rotating the single bonds (e.g., C-C and C-O bonds) to generate a set of possible conformers.

Geometry Optimization: Each conformer is then subjected to a geometry optimization calculation, typically using a functional like B3LYP with a basis set such as 6-31G(d,p). This process systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy.

Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

Predicted Findings: The planarity of the conjugated diene system is a key feature. Calculations would likely predict that the most stable conformers maintain a nearly planar C=C-C=C backbone to maximize π-orbital overlap. The orientation of the ethyl ester group relative to this plane would be a primary determinant of the different low-energy conformers.

Below is an illustrative table of the types of geometric parameters that would be calculated for the most stable conformer of (2E,4E)-heptadienoic acid ethyl ester. The values are representative of what would be expected from a DFT calculation.

| Parameter Type | Atoms Involved | Predicted Value | Description |

|---|---|---|---|

| Bond Length | C1=O1 | ~1.21 Å | Carbonyl double bond length. |

| Bond Length | C2=C3 | ~1.34 Å | Alkene double bond length. |

| Bond Length | C3-C4 | ~1.45 Å | Single bond between conjugated double bonds. |

| Bond Angle | O1-C1-O2 | ~125° | Angle defining the ester group geometry. |

| Bond Angle | C2-C3-C4 | ~123° | Angle within the conjugated system. |

| Dihedral Angle | C2-C3-C4-C5 | ~180° | Confirms the planarity of the trans-diene system. |

Electronic Structure and Spectroscopic Property Calculations

Once the geometry is optimized, the electronic structure can be analyzed in detail. This provides insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Key Electronic Properties:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical reactivity and is related to the electronic transitions observed in UV-Vis spectroscopy. For a conjugated system like this ester, the HOMO and LUMO are expected to be π and π* orbitals, respectively, delocalized across the diene and carbonyl moieties.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically around the carbonyl oxygen) that are susceptible to electrophilic attack, and electron-poor regions (positive potential) susceptible to nucleophilic attack.

Spectroscopic Calculations: Theoretical calculations can predict various types of spectra, which can be used to interpret experimental data.

Infrared (IR) Spectroscopy: Frequency calculations produce the vibrational modes of the molecule. The predicted frequencies and their intensities can be correlated with experimental IR spectra to identify characteristic functional group vibrations, such as the C=O stretch of the ester and the C=C stretches of the diene.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These theoretical values are often scaled and compared with experimental spectra to aid in structure elucidation and assignment of peaks.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the λ_max (wavelength of maximum absorbance) in the UV-Vis spectrum, which for this compound would correspond to the π → π* transition of the conjugated system.

Reaction Mechanism Modeling and Energy Profiling

Computational chemistry is invaluable for mapping out the pathways of chemical reactions. It allows for the study of reaction mechanisms, the identification of transient intermediates, and the calculation of energy barriers (activation energies), which determine reaction rates.

For this compound, potential reactions for study include:

Addition Reactions: Modeling the Diels-Alder reaction or Michael addition across the conjugated system.

Oxidation: Investigating the mechanism of epoxidation at the double bonds.

Hydrolysis: Simulating the acid- or base-catalyzed hydrolysis of the ester group.

Methodology: To model a reaction, researchers identify the reactant(s), product(s), and any transition states (TS) that connect them. A transition state is a first-order saddle point on the potential energy surface. Locating the TS structure is a key computational task. Once located, the energy difference between the reactants and the transition state gives the activation energy (Ea), and the difference between reactants and products gives the reaction energy (ΔE). This creates a reaction energy profile that visualizes the energetic feasibility of the proposed mechanism. Studies on the atmospheric reactions of related compounds often use DFT to map out complex reaction networks involving radicals. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational technique that aims to create a mathematical model correlating the chemical structure of a compound with a specific physical, chemical, or biological property. farmaciajournal.com Instead of studying one molecule in depth, QSPR analyzes a large dataset of related compounds.

Application to this compound: While a specific QSPR model for this compound is unlikely, it could be included in a broader QSPR study of aliphatic esters. nih.govresearchgate.net Such studies aim to predict properties like boiling point, water solubility, toxicity, or odor characteristics. nih.govnih.govmdpi.com

Methodology:

Dataset Assembly: A large set of aliphatic esters with known experimental values for a target property is collected. researchgate.net

Descriptor Calculation: For each molecule in the set, a wide range of numerical "descriptors" are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy, dipole moment). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to find the best correlation between a subset of descriptors and the experimental property.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not a result of chance correlation. researchgate.net

A successful QSPR model could then be used to predict the properties of new or untested esters, like this compound, based solely on its calculated descriptors. For example, a QSPR study on the odor of aliphatic esters found that descriptors like the energy of the HOMO were significant in predicting fruity odor. nih.gov

Future Directions and Emerging Research Avenues for 2,4 Heptadienoic Acid Ethyl Ester

Development of Green Chemistry Approaches for Synthesis

The pursuit of environmentally benign and sustainable chemical processes has led to the exploration of green chemistry approaches for the synthesis of 2,4-heptadienoic acid ethyl ester. Traditional methods often involve the use of hazardous reagents and generate significant waste. nih.gov Green chemistry principles focus on minimizing waste, using less toxic reagents and solvents, and improving energy efficiency. nih.gov

One promising green approach is the use of bio-based solvents like ethyl lactate (B86563). researchgate.net Ethyl lactate is a biodegradable and non-toxic solvent derived from renewable resources, making it an attractive alternative to conventional petroleum-based solvents. researchgate.net Research has demonstrated the successful use of ethyl lactate in various organic syntheses, highlighting its potential as a medium for the esterification of 2,4-heptadienoic acid. researchgate.net

Another key aspect of green synthesis is the use of catalysts to enhance reaction efficiency and reduce energy consumption. nih.gov For instance, the use of Brønsted acid catalysts has shown promise in improving the yields and shortening the reaction times for related syntheses. diva-portal.org Furthermore, combining catalysts, such as a Brønsted acid with an aminocatalyst, can lead to even more efficient processes. diva-portal.org

Solvent-less or "dry media" techniques also represent a significant advancement in green synthesis. nih.gov These methods eliminate the need for solvents altogether, thereby reducing waste and potential environmental contamination. nih.gov The direct esterification of sorbic acid with ethanol (B145695) under azeotropic conditions is an example of a more traditional but still relevant method that can be optimized for greener outcomes. chemicalbook.com

The table below summarizes some green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Approach | Description | Potential Benefits |

| Bio-based Solvents | Utilization of solvents derived from renewable resources, such as ethyl lactate. researchgate.net | Reduced toxicity, biodegradability, lower environmental impact. researchgate.net |

| Catalysis | Employment of catalysts, including Brønsted acids or combined catalytic systems, to improve reaction rates and yields. nih.govdiva-portal.org | Increased efficiency, reduced energy consumption, minimized by-product formation. nih.gov |

| Solvent-less Reactions | Conducting reactions in the absence of a solvent. nih.gov | Waste reduction, elimination of solvent-related hazards. nih.gov |

| Atom Economy | Designing syntheses to maximize the incorporation of all materials used in the process into the final product. nih.gov | Minimized waste generation. nih.gov |

Exploration of Novel Biocatalytic Pathways

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a highly specific, efficient, and environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases, in particular, have been extensively studied for their ability to catalyze esterification reactions under mild conditions. nih.govmdpi.comnih.gov

The enzymatic synthesis of esters, such as ethyl oleate, using lipases produced by solid-state fermentation with microorganisms like Rhizopus sp. has been successfully demonstrated. nih.gov This approach can achieve high conversion rates in short reaction times. nih.gov Similarly, lipases from Candida antarctica have been effectively used for the enzymatic transesterification of other esters to produce related compounds, a process that could be adapted for this compound. google.com

A significant advantage of biocatalysis is the potential for producing "natural" flavor and fragrance compounds, which are highly valued in the food and cosmetic industries. google.com The enzymatic process, occurring at lower temperatures and pressures, also leads to energy savings and reduced formation of unwanted by-products. nih.gov

Future research in this area will likely focus on:

Screening for and engineering novel lipases with enhanced activity and stability for the specific synthesis of this compound.

Optimizing reaction conditions, such as temperature, substrate molar ratio, and enzyme concentration, to maximize yield and efficiency. nih.gov

Developing efficient methods for immobilizing lipases to allow for their reuse, which is crucial for the economic viability of the process. nih.gov

Investigating the use of whole-cell biocatalysts to simplify the process and reduce costs associated with enzyme purification.

The following table outlines key research findings in the biocatalytic synthesis of related esters.

| Enzyme Source | Substrates | Product | Key Findings |

| Rhizopus sp. Lipase | Oleic acid and ethanol | Ethyl oleate | High reaction rate and conversions approaching 100% were achieved. nih.gov |

| Candida antarctica Lipase | Formic acid and octanol | Octyl formate | Achieved a maximum conversion of 96.51% under optimized conditions. nih.gov |

| Candida antarctica Lipase | Esters of trans-2,cis-4-decadienoic acid and ethanol | trans-2,cis-4-decadienoic acid ethyl ester | Successful enzymatic transesterification to produce a valuable flavor compound. google.com |

Advanced Analytical Techniques for Trace Analysis

The accurate detection and quantification of this compound, especially at trace levels, are crucial for quality control in various industries and for monitoring its presence in environmental samples. While standard analytical techniques are available, the development of more advanced and sensitive methods is an ongoing area of research.

Sigma-Aldrich offers a range of analytical tools designed to simplify sample preparation and increase sensitivity for trace ingredient analysis. thegoodscentscompany.com High-pressure liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for the analysis of related compounds like sorbic acid and potassium sorbate. researchgate.net For enhanced specificity, GC is often coupled with mass spectrometry (GC-MS), a powerful technique for identifying and quantifying compounds in complex mixtures. researchgate.net

Future advancements in analytical techniques may involve:

Development of novel stationary phases for GC and HPLC: Tailoring the properties of the chromatographic column can improve the separation and resolution of isomers of this compound.

Miniaturization of analytical systems: Microfluidic devices, or "lab-on-a-chip" systems, can reduce sample and reagent consumption, decrease analysis time, and improve portability for on-site analysis.

Advanced mass spectrometry techniques: High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, aiding in the unambiguous identification of the compound. Tandem mass spectrometry (MS/MS) can enhance selectivity and sensitivity in complex matrices.

Spectroscopic methods: While less common for quantification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable for structural elucidation. mdpi.com

The table below lists some of the current and emerging analytical techniques for the analysis of this compound and related compounds.

| Analytical Technique | Principle | Application |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. researchgate.net | Quantification and separation of volatile compounds. |

| High-Pressure Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. researchgate.net | Analysis of less volatile or thermally labile compounds. |

| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. researchgate.net | Identification and quantification, often coupled with GC or HPLC. |

| Nuclear Magnetic Resonance (NMR) | Exploits the magnetic properties of atomic nuclei. mdpi.com | Structural elucidation of molecules. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. mdpi.com | Identification of functional groups. |

Interdisciplinary Research with Materials Science and Sustainable Chemistry

The unique chemical structure of this compound, featuring a conjugated diene system, makes it an interesting candidate for applications in materials science and sustainable chemistry. evitachem.comacs.org Its potential as a monomer for polymerization reactions opens up avenues for the creation of novel polymers with specific properties. evitachem.com

In polymer chemistry, this compound can serve as a building block for creating biodegradable polymers. evitachem.com The ester groups in the polymer backbone can be susceptible to hydrolysis, leading to degradation. This is a desirable characteristic for materials used in applications such as packaging and agriculture, where persistence in the environment is a concern.

The conjugated diene structure of this compound also allows it to participate in Diels-Alder reactions. acs.org This type of reaction is a powerful tool in organic synthesis for the formation of cyclic compounds and can be utilized to create cross-linked polymer networks, enhancing the material's strength and thermal stability. ontosight.ai

Furthermore, the principles of sustainable chemistry encourage the use of renewable feedstocks. nih.gov Investigating the production of 2,4-heptadienoic acid and its subsequent esterification from bio-based sources aligns with the goals of creating a more sustainable chemical industry.

Future interdisciplinary research could explore:

The synthesis and characterization of polymers and copolymers derived from this compound. ontosight.ai

The investigation of the mechanical, thermal, and biodegradable properties of these new materials.

The use of this compound in the development of functional materials, such as coatings, adhesives, and composites. ontosight.ai

The exploration of its role in the synthesis of other valuable chemical intermediates through sustainable catalytic processes.

The following table highlights potential areas of interdisciplinary research.

| Research Area | Focus | Potential Impact |

| Biodegradable Polymers | Synthesis of polymers from this compound. evitachem.com | Development of environmentally friendly plastics and materials. |

| Diels-Alder Chemistry | Utilization in cycloaddition reactions for creating complex molecules and cross-linked polymers. acs.orgontosight.ai | Creation of materials with enhanced strength and thermal properties. |

| Renewable Feedstocks | Investigating bio-based routes for the production of the precursor acid. nih.gov | Reducing reliance on fossil fuels in the chemical industry. |

| Functional Materials | Incorporation into coatings, adhesives, and other materials to impart specific properties. ontosight.ai | Innovation in materials with tailored functionalities. |

Q & A

Q. 1.1. What analytical methods are recommended for identifying and quantifying 2,4-heptadienoic acid ethyl ester in complex biological matrices?

Gas chromatography-mass spectrometry (GC-MS) is widely used for identification and quantification due to its sensitivity for volatile compounds. For example, in studies of plant extracts like black garlic, hexane or AcOEt fractions are analyzed using GC-MS with normalization of peak areas to assess relative abundance . Methodological optimization includes hydrolyzed fractions to distinguish esterified forms from free acids .

Q. 1.2. How can this compound be synthesized in a laboratory setting?

Ethyl esters are typically synthesized via acid-catalyzed esterification or transesterification. For dienolic esters, reaction conditions (e.g., temperature, catalyst choice) must balance yield and structural integrity. Kinetic studies on similar esters (e.g., DHA/EPA ethyl esters) suggest using lipases like Novozym® 435 for enzymatic synthesis, which avoids harsh acidic conditions and improves selectivity .

Q. 1.3. What factors influence the stability of this compound during storage and analysis?

Stability is affected by oxidation susceptibility due to conjugated double bonds. Storage under inert gas (e.g., N₂) at low temperatures (−20°C) is recommended. Analytical workflows should minimize exposure to light and high temperatures during GC-MS runs. Hydrolysis risks in aqueous environments can be mitigated by pH control (neutral to slightly acidic) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in quantitative data for this compound across different plant matrices?

Discrepancies in normalized areas (e.g., higher levels in black garlic vs. white garlic) may arise from enzymatic activity during processing. A tiered approach is recommended:

Matrix-specific calibration : Use internal standards (e.g., deuterated analogs) to account for matrix effects .

Post-harvest activity assays : Measure lipase/esterase activity in samples to correlate with ester degradation/formation .

Multivariate analysis : Tools like MFA (Multiple Factor Analysis) can disentangle confounding variables (e.g., aroma compound interactions in wine studies) .

Q. 2.2. What biochemical pathways are implicated in the endogenous production of this compound in plants?

The ester likely originates from fatty acid oxidation followed by esterification. In H. arbainense, lipoxygenase activity on linoleic/linolenic acids may generate dienolic precursors, which are esterified by alcohol acyltransferases. Pathway elucidation requires:

Q. 2.3. How does the stereochemistry of this compound affect its bioactivity in neuronal or plant systems?

The E/Z configuration of double bonds influences receptor binding and volatility. For example:

- Neuronal assays : Compare effects of synthetic E- vs. Z-isomers on hippocampal neuron viability using MTT assays .

- Plant signaling : Test isomer-specific induction of jasmonate-like responses in Arabidopsis.

Chiral GC columns or NMR (e.g., NOESY) are critical for stereochemical characterization .

Methodological Challenges and Solutions

Q. 3.1. What are the limitations of current purification techniques for this compound, and how can they be addressed?

Traditional methods like silica gel chromatography may degrade labile dienes. Advanced approaches include:

Q. 3.2. How can computational modeling predict the physicochemical properties of this compound?

QSAR models using descriptors like logP and polar surface area can predict solubility and volatility. For example, boiling points (e.g., 243°C predicted for a related ester ) align with experimental GC retention times. Density functional theory (DFT) simulations further clarify hydrolysis kinetics under varying pH .

Interdisciplinary Applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.